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Compound of Interest

Compound Name: 2-Chloro-3,4-difluoronitrobenzene

Cat. No.: B068591 Get Quote

2-Chloro-3,4-difluoronitrobenzene (CAS No: 169468-83-1) is a multisubstituted aromatic

intermediate of significant interest in the fields of medicinal chemistry, agrochemical synthesis,

and materials science.[1][2] Its value stems from the unique electronic and steric arrangement

of its substituents: a potent electron-withdrawing nitro group and a trio of halogens (one

chlorine, two fluorine) on a benzene core. This specific substitution pattern creates a highly

activated system, making it a versatile building block for complex molecular architectures.[1][3]

A precise and unambiguous understanding of its three-dimensional structure is not merely an

academic exercise. It is the foundational data point from which we can predict reactivity,

understand potential biological interactions, and design rational synthetic pathways. This guide

provides a comprehensive, multi-technique approach to the structural elucidation of 2-Chloro-
3,4-difluoronitrobenzene, integrating empirical spectroscopic data with the predictive power of

computational chemistry. We will explore not just what the structure is, but how we know it, and

why this knowledge is critical for its application.

Core Physicochemical Properties
A baseline characterization is essential before undertaking advanced structural analysis. The

fundamental properties of 2-Chloro-3,4-difluoronitrobenzene are summarized below. These

values, particularly the predicted ones, serve as initial benchmarks that our experimental and

computational data must align with.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b068591?utm_src=pdf-interest
https://www.benchchem.com/product/b068591?utm_src=pdf-body
https://www.benchchem.com/product/b068591
https://www.nbinno.com/other-organic-chemicals/2-chloro-3-4-difluoronitrobenzene-synthesis-intermediate-pharmaceuticals-agrochemicals-materials-og
https://www.benchchem.com/product/b068591
https://www.chemimpex.com/products/46202
https://www.benchchem.com/product/b068591?utm_src=pdf-body
https://www.benchchem.com/product/b068591?utm_src=pdf-body
https://www.benchchem.com/product/b068591?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
2-chloro-3,4-difluoro-1-

nitrobenzene
[4]

CAS Number 169468-83-1 [1][4][5]

Molecular Formula C₆H₂ClF₂NO₂ [4][5]

Molecular Weight 193.53 g/mol [1][4]

Appearance Colorless crystalline solid [5]

Boiling Point 245.8 ± 35.0 °C (Predicted) [5]

Density 1.591 ± 0.06 g/cm³ (Predicted) [5]

Flash Point 102.5 °C [5]

InChI Key
MOKXBJZRTOPIFB-

UHFFFAOYSA-N
[1]

Canonical SMILES O=--INVALID-LINK--[O-] [4]

Integrated Workflow for Synthesis and Structural
Verification
The elucidation of a molecular structure is a systematic process. It begins with the synthesis of

a pure sample, followed by a battery of analytical techniques that each provide a unique piece

of the structural puzzle. This integrated workflow ensures a self-validating system where data

from orthogonal methods must converge to a single, unambiguous conclusion.
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Phase 1: Synthesis & Purification

Phase 2: Spectroscopic & Computational Analysis

Phase 3: Final Confirmation
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Caption: Integrated workflow for synthesis and structural analysis.

Synthesis Protocol: Halogen Exchange Fluorination
Expertise & Causality: The synthesis of 2-Chloro-3,4-difluoronitrobenzene is efficiently

achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen

exchange (Halex) reaction. The starting material, 2,3,4-trichloronitrobenzene, possesses three

chlorine atoms, but the strong electron-withdrawing effect of the nitro group preferentially

activates the positions ortho and para to it for nucleophilic attack. By using a fluoride source
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like anhydrous potassium fluoride (KF), we can selectively displace the chlorine atoms at

positions 3 and 4. A phase-transfer catalyst, such as Aliquat 336, is crucial for this process. It

facilitates the transport of the fluoride anion from the solid KF surface into the dimethyl

sulfoxide (DMSO) organic phase, where the reaction occurs, thereby dramatically increasing

the reaction rate.

Methodology:

Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical

stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trichloronitrobenzene (20 g),

anhydrous potassium fluoride (13 g), Aliquat 336 (4 g), and dimethyl sulfoxide (75 mL).[1]

Reaction Execution: Heat the reaction mixture to 120°C with vigorous stirring under a

nitrogen atmosphere. Maintain this temperature for 4 hours.[1] Monitor the reaction progress

by GC-MS.

Product Isolation: After cooling to room temperature, isolate the crude product from the

reaction mixture via steam distillation.[1] This is an effective method for separating the

volatile organic product from the inorganic salts and high-boiling DMSO solvent.

Purification: The collected distillate, containing the desired product and minor byproducts, is

subjected to fractional distillation under reduced pressure to yield 2-Chloro-3,4-
difluoronitrobenzene with >95% purity. The expected yield is approximately 70-80%.[1]

Spectroscopic Characterization: Assembling the
Structural Puzzle
Spectroscopy is the cornerstone of molecular structure determination. Each technique provides

complementary information, and together, they allow us to build a complete picture of the

molecule.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is unparalleled for mapping the carbon-hydrogen framework and

probing the electronic environment of specific nuclei. For this molecule, ¹H NMR will reveal the

number and connectivity of the aromatic protons, while ¹³C NMR identifies all unique carbon

environments. Given the presence of fluorine, ¹⁹F NMR is also invaluable for confirming the C-
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F bonds. The coupling patterns (J-coupling) between ¹H, ¹³C, and ¹⁹F are definitive proof of

through-bond connectivity.

Protocol for NMR Sample Preparation:

Weigh approximately 10-20 mg of the purified product.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR

tube.

Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Cap the tube and invert several times to ensure homogeneity.

Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

Predicted NMR Data: Based on established substituent effects, the following spectral data are

anticipated. The two aromatic protons will appear as distinct signals, split by each other (H-H

coupling) and by the adjacent fluorine atoms (H-F coupling).

Nucleus
Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

J-Coupling
(Hz)

Assignment

¹H NMR 7.9 - 8.2
Doublet of

doublets (dd)

J(H-H) ≈ 9, J(H-

F) ≈ 7
H-5

7.3 - 7.6
Doublet of

doublets (dd)

J(H-H) ≈ 9, J(H-

F) ≈ 9
H-6

¹³C NMR ~150 (d) Doublet ¹J(C-F) ≈ 250 C-4

~145 (d) Doublet ¹J(C-F) ≈ 250 C-3

~142 (d) Doublet ²J(C-F) ≈ 15 C-2

~130 (d) Doublet ²J(C-F) ≈ 15 C-1

~128 (d) Doublet ³J(C-F) ≈ 5 C-5

~120 (d) Doublet ³J(C-F) ≈ 5 C-6
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Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying functional groups. The primary

utility here is the unambiguous confirmation of the nitro (NO₂) group, which exhibits two strong

and characteristic stretching vibrations. We can also confirm the presence of the aromatic ring

and the carbon-halogen bonds.

Protocol for IR Spectroscopy (ATR):

Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

Record a background spectrum.

Place a small amount of the solid sample directly onto the ATR crystal.

Lower the press arm to ensure firm contact between the sample and the crystal.

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400

cm⁻¹.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹) Intensity Vibration Type

1530 - 1560 Strong Asymmetric Ar-NO₂ Stretch

1340 - 1370 Strong Symmetric Ar-NO₂ Stretch

1450 - 1600 Medium-Weak Aromatic C=C Bending

1200 - 1280 Strong C-F Stretch

700 - 800 Strong C-Cl Stretch

3050 - 3150 Weak Aromatic C-H Stretch

Mass Spectrometry (MS)
Expertise & Causality: High-resolution mass spectrometry (HRMS) provides the most accurate

measurement of a molecule's mass, allowing for the confident determination of its elemental
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formula. The key diagnostic feature for this compound is the isotopic signature of chlorine.

Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an

approximate 3:1 ratio. This results in two molecular ion peaks: a main peak (M⁺) and a smaller

peak at two mass units higher (M+2) with about one-third the intensity, providing definitive

evidence for the presence of a single chlorine atom.

Protocol for Mass Spectrometry (GC-MS):

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane

or ethyl acetate.

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column

(e.g., DB-5).

Use a temperature program that allows for the separation of the analyte from any residual

solvent or impurities.

Acquire the mass spectrum in electron ionization (EI) mode.

Expected Mass Spectrum Data:

Molecular Ion (M⁺): A peak at m/z = 193, corresponding to the formula C₆H₂³⁵ClF₂NO₂.

Isotope Peak (M+2): A peak at m/z = 195, with an intensity approximately 32% of the m/z

193 peak, corresponding to C₆H₂³⁷ClF₂NO₂.

High-Resolution Mass: Expected exact mass of ~192.9742 u.

Computational Validation: Bridging Theory and
Experiment
Expertise & Causality: To add a layer of trustworthiness and to gain deeper insight, we employ

computational chemistry. Using Density Functional Theory (DFT), we can build a model of the

molecule in silico and calculate its properties.[8][9] If the calculated spectroscopic data (NMR

shifts, IR frequencies) closely match our experimental results, it provides powerful validation of

our structural assignment. Furthermore, computational models can reveal electronic properties,
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like the electrostatic potential, that are not directly observable but are key to understanding

reactivity.[10]

Input Structure
(2D Sketch)

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation

Optimized Geometry

NMR Shielding Calculation
(GIAO Method)

Molecular Electrostatic
Potential (MEP) Map

Click to download full resolution via product page

Caption: Workflow for computational analysis of the molecule.

Comparison of Experimental vs. DFT-Calculated Data: A successful model will show strong

correlation between the measured and computed values, typically within acceptable error

margins for the level of theory used.

Parameter Experimental Value Calculated Value (DFT)

¹H NMR (H-5) ~8.0 ppm Correlated & Scaled Value

IR (Asymm. NO₂) ~1545 cm⁻¹ Scaled Value (~1550 cm⁻¹)

Bond Angle (C2-C1-N) Not directly measured ~120°

Structural Insights and Reactivity Implications
The convergence of data from NMR, IR, MS, and computational modeling provides an

unambiguous confirmation of the structure as 2-Chloro-3,4-difluoronitrobenzene. The key

structural feature is the planar benzene ring substituted with electron-withdrawing groups.
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Electronic Profile: The nitro group, being one of the most powerful electron-withdrawing

groups, polarizes the entire aromatic ring. This is augmented by the inductive effects of the

three halogen atoms. The resulting Molecular Electrostatic Potential (MEP) map would show

a significant region of positive potential (electron deficiency) over the aromatic ring, while the

negative potential is localized on the oxygen atoms of the nitro group.

Reactivity Hotspot: This profound electron deficiency makes the aromatic ring highly

susceptible to nucleophilic aromatic substitution (SNAr).[1] The chlorine atom at position 2

and the fluorine at position 4 are both activated for displacement by nucleophiles (e.g.,

amines, alkoxides). This reactivity is the very reason 2-Chloro-3,4-difluoronitrobenzene is

a valuable precursor in the synthesis of pharmaceuticals and agrochemicals, allowing for the

strategic introduction of various functional groups.[1][3][11]

Safety and Handling
As a halogenated nitroaromatic compound, 2-Chloro-3,4-difluoronitrobenzene must be

handled with appropriate care. Similar compounds are known to be irritants and are toxic if

swallowed or in contact with skin.[5][12][13][14]

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical

fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[12][15]

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in

a cool, dry place (recommended 2-8°C).[5]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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